N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide is a chemical compound characterized by the presence of a thiopyran ring with a dioxido group and a hydroxyacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide typically involves the reaction of tetrahydrothiopyran with appropriate oxidizing agents to introduce the dioxido group. The hydroxyacetamide group is then introduced through a subsequent reaction with a suitable acylating agent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the dioxido group, potentially leading to different derivatives.
Substitution: The hydroxyacetamide group can participate in substitution reactions, where other functional groups replace the hydroxyl or amide components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and acylating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction can produce derivatives with modified thiopyran rings. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The dioxido group and hydroxyacetamide functional group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and other biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-N-[2-(3-methyl-1-piperidinyl)ethyl]methanesulfonamide
- N-[(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methyl]pyrido[4,3-d]pyrimidin-4-amine
Uniqueness
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(1,1-dioxothian-4-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C7H13NO4S/c9-5-7(10)8-6-1-3-13(11,12)4-2-6/h6,9H,1-5H2,(H,8,10) |
InChI Key |
NCFMDRKCSKECCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.